3β-Acetoxyurs-12-en-11-one: Structural Dynamics, Pharmacological Profiling, and Experimental Methodologies
3β-Acetoxyurs-12-en-11-one: Structural Dynamics, Pharmacological Profiling, and Experimental Methodologies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pentacyclic triterpenoids represent a privileged class of natural product scaffolds with immense potential in modern pharmacognosy and synthetic medicinal chemistry. Among these, 3β-Acetoxyurs-12-en-11-one (also known as 11-Ketoamyrinacetate) has emerged as a highly bioactive ursane-type triterpenoid. Originally isolated from the stem bark of Morus mesozygia and the leaves of Ficus hirta Vahl, this compound exhibits potent broad-spectrum antimicrobial, anti-inflammatory, and cytotoxic properties[1][2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive data. Here, we will dissect the structure-activity relationships (SAR) that drive its efficacy, map its mechanistic pathways, and provide self-validating experimental protocols for its isolation and biological evaluation.
Chemical Architecture and Physicochemical Properties
The pharmacological versatility of 3β-Acetoxyurs-12-en-11-one is intrinsically linked to its molecular architecture. The ursane skeleton consists of five fused cyclohexane rings, distinguished from its oleanane counterpart by the specific placement of methyl groups at the C-19 and C-20 positions[3].
Structure-Activity Relationship (SAR) Analysis
Three functional motifs dictate the behavior of this molecule:
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The 11-Keto and 12-Ene System: The presence of a ketone at C-11 conjugated with a double bond at C-12 forms an
-unsaturated carbonyl moiety. This acts as a soft electrophile (Michael acceptor), enabling reversible covalent interactions with nucleophilic cysteine residues on target pathogenic proteins or inflammatory kinases. -
The 3β-Acetoxy Group: The esterification of the C-3 hydroxyl group significantly increases the molecule's lipophilicity. This structural modification is the primary driver for its enhanced ability to partition into and disrupt rigid bacterial cell membranes, a necessity for its antimicrobial efficacy.
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Stereochemical Rigidity: The rigid pentacyclic core restricts conformational entropy upon binding, increasing the binding affinity to target protein pockets through hydrophobic interactions.
Quantitative Physicochemical Data
To facilitate formulation and pharmacokinetic modeling, the core physicochemical properties are summarized below[4]:
| Property | Value | Scientific Implication |
| CAS Number | 2348-66-5 | Unique chemical identifier for procurement and database cross-referencing. |
| Molecular Formula | C | Indicates a highly carbon-dense, lipophilic framework. |
| Molecular Weight | 482.74 g/mol | Falls near the upper limit of Lipinski’s Rule of 5, typical for triterpenoids. |
| XLogP3 | 8.5 | Extremely high lipophilicity; necessitates specialized formulation (e.g., nanoemulsions or liposomes) for in vivo delivery. |
| Topological Polar Surface Area (TPSA) | 43.4 Ų | Excellent theoretical membrane permeability; highly capable of crossing lipid bilayers. |
| Hydrogen Bond Donors | 0 | Lacks free hydroxyls, reducing aqueous solubility. |
| Hydrogen Bond Acceptors | 3 | Provided by the ketone and acetoxy oxygens, serving as key interaction points for receptor binding. |
Pharmacological Profile and Mechanisms of Action
Antimicrobial Efficacy
3β-Acetoxyurs-12-en-11-one demonstrates exceptional efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens[1][5]. The high lipophilicity (XLogP3 = 8.5) allows the compound to intercalate into the phospholipid bilayer of microorganisms, altering membrane fluidity and causing the leakage of intracellular contents.
Recent quantitative assays highlight its potency: it exhibits Minimal Inhibitory Concentrations (MIC) of 12.71 μM against Bacillus subtilis and 15.59 μM against Micrococcus luteus[6]. Broader spectrum assays indicate a minimal microbicidal concentration (MMC) ranging from 312 to 625 μg/mL against a wider array of resistant strains[1][2].
Anti-Inflammatory and Cytotoxic Pathways
Ursane-type triterpenoids are well-documented modulators of the immune response[7]. 3β-Acetoxyurs-12-en-11-one exerts its anti-inflammatory effects primarily by intercepting the NF-κB signaling cascade. By inhibiting the IκB kinase (IKK) complex, the compound prevents the phosphorylation and subsequent proteasomal degradation of IκBα. Consequently, NF-κB remains sequestered in the cytoplasm, halting the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6)[6][7].
Fig 1. Inhibition of the NF-κB inflammatory signaling pathway by 3β-Acetoxyurs-12-en-11-one.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the why) alongside the procedure.
Protocol 1: Extraction and Chromatographic Isolation
This workflow isolates 3β-Acetoxyurs-12-en-11-one from Morus mesozygia stem bark[5][6].
Rationale: Plant matrices contain a complex mixture of polar (tannins, glycosides) and non-polar (waxes, sterols) compounds. A polarity-guided fractionation ensures the targeted enrichment of the lipophilic triterpenoid.
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Biomass Preparation: Air-dry and pulverize 1.0 kg of Morus mesozygia stem bark. Causality: Pulverization maximizes the surface-area-to-volume ratio, optimizing solvent penetration.
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Defatting: Macerate the powder in n-hexane (3 x 5 L) for 48 hours at room temperature. Discard the hexane extract. Causality: This crucial step removes highly non-polar waxes and lipids that would otherwise co-elute and foul downstream chromatographic columns.
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Active Extraction: Macerate the defatted marc in 100% Methanol (3 x 5 L) for 72 hours. Filter and concentrate under reduced pressure (40°C) to yield the crude methanolic extract (MMB)[5].
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Liquid-Liquid Partitioning: Suspend the MMB in H₂O and partition sequentially with Ethyl Acetate (EtOAc). Collect and dry the EtOAc fraction. Causality: Triterpenoid acetates partition preferentially into the moderately polar EtOAc layer, leaving polar tannins in the aqueous phase.
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Silica Gel Column Chromatography: Load the EtOAc fraction onto a silica gel column (200-300 mesh). Elute using a gradient of n-hexane:acetone (from 95:5 to 70:30). Causality: The gradient slowly increases mobile phase polarity, separating the triterpenoids based on their hydrogen-bonding capacity with the silica stationary phase.
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Preparative HPLC: Subject the enriched fractions to reverse-phase HPLC (C18 column) using an isocratic elution of Acetonitrile:Water (85:15) to yield pure 3β-Acetoxyurs-12-en-11-one (>98% purity)[2].
Fig 2. Standardized isolation workflow for 3β-Acetoxyurs-12-en-11-one from botanical matrices.
Protocol 2: Broth Microdilution Assay for MIC Determination
Due to the compound's high XLogP3[4], standard aqueous assays often yield false negatives due to compound precipitation. This protocol utilizes a colorimetric viability indicator to bypass turbidity artifacts[5].
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Stock Solution Preparation: Dissolve 3β-Acetoxyurs-12-en-11-one in 100% cell-culture grade DMSO to a concentration of 10 mg/mL. Causality: DMSO is required to solvate the highly lipophilic triterpenoid.
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Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the stock in Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in the well never exceeds 1% (v/v). Causality: DMSO concentrations >1% are inherently toxic to bacteria and will confound the MIC data.
-
Inoculation: Add 10 μL of bacterial suspension (adjusted to
CFU/mL) to each well. Incubate at 37°C for 18 hours. -
Resazurin Addition (Self-Validation Step): Add 10 μL of a 0.015% aqueous resazurin solution to each well and incubate for an additional 2 hours. Causality: Because the lipophilic compound may precipitate and mimic bacterial turbidity, optical density (OD) readings are unreliable. Resazurin (blue/non-fluorescent) is reduced by living bacteria to resorufin (pink/highly fluorescent). A blue well definitively indicates microbicidal activity, validating the assay visually and spectrofluorometrically.
Future Perspectives in Drug Development
The primary bottleneck for 3β-Acetoxyurs-12-en-11-one in clinical translation is its poor aqueous solubility. Future research must pivot toward advanced drug delivery systems (DDS). Encapsulation within solid lipid nanoparticles (SLNs) or polymeric micelles (e.g., PLGA) can bypass the solubility limitations while enhancing targeted cellular uptake. Furthermore, the 11-keto moiety presents a unique synthetic handle for the development of Antibody-Drug Conjugates (ADCs), allowing targeted delivery of this potent cytotoxic agent directly to tumor microenvironments.
References
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PubMed (National Institutes of Health). Bioactive 2-arylbenzofuran and chalcone derivatives from Morus mesozygia Stapf. Retrieved from:[Link]
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PubChem (National Institutes of Health). 3beta-Acetoxyurs-12-en-11-one | C32H50O3 | CID 10528813. Retrieved from:[Link]
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PubMed (National Institutes of Health). Antimicrobial activity of the methanolic extract and compounds from Morus mesozygia stem bark. Retrieved from:[Link]
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PMC (National Institutes of Health). Biotransformation of Oleanane and Ursane Triterpenic Acids. Retrieved from:[Link]
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Frontiers. Comparative metabolomics identifies enhanced ursane-type triterpenoids and antioxidant capacity in Actinidia arguta 'Danyang' kiwifruit. Retrieved from:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
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- 3. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3beta-Acetoxyurs-12-en-11-one | C32H50O3 | CID 10528813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of the methanolic extract and compounds from Morus mesozygia stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive 2-arylbenzofuran and chalcone derivatives from Morus mesozygia Stapf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative metabolomics identifies enhanced ursane-type triterpenoids and antioxidant capacity in Actinidia arguta ‘Danyang’ kiwifruit [frontiersin.org]
